molecular formula C23H22F2N4OS B2589361 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1215744-32-3

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2589361
CAS No.: 1215744-32-3
M. Wt: 440.51
InChI Key: ZKHLMFQKLAWRLJ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 6, and a sulfanyl (-S-) linker at position 2. The sulfanyl group bridges to a piperazine ring, which is further functionalized with a 2-fluorophenyl moiety via an ethanone group.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4OS/c1-16-14-21(27-23(26-16)17-6-8-18(24)9-7-17)31-15-22(30)29-12-10-28(11-13-29)20-5-3-2-4-19(20)25/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHLMFQKLAWRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-fluorophenyl-6-methylpyrimidine: This intermediate can be synthesized through a condensation reaction between 4-fluoroaniline and acetylacetone in the presence of a suitable catalyst.

    Formation of the sulfanyl linkage: The 4-fluorophenyl-6-methylpyrimidine is then reacted with a thiol reagent to introduce the sulfanyl group.

    Coupling with piperazine derivative: The final step involves coupling the sulfanyl intermediate with a piperazine derivative, such as 4-(2-fluorophenyl)piperazine, under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine or piperazine rings.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine or piperazine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential therapeutic agent due to its unique structure, which may interact with various biological targets.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, making it a candidate for the development of new drugs for neurological disorders.

    Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyrimidine/piperazine scaffolds, substituent positions, and linker groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Linker Group Notable Features References
Target Compound Pyrimidine-Piperazine - 2-(4-Fluorophenyl), 6-methyl (pyrimidine)
- 4-(2-Fluorophenyl)piperazine
Sulfanyl (-S-) Dual fluorophenyl groups enhance lipophilicity; ethanone linker improves stability.
{4-[4-(Ethylamino)-6-methyl-2-pyrimidinyl]-1-piperazinyl}(2-fluorophenyl)methanone Pyrimidine-Piperazine - 4-(Ethylamino), 6-methyl (pyrimidine)
- 2-Fluorobenzoyl (piperazine)
Direct bond Ethylamino group may enhance hydrogen bonding; lacks sulfur-based linker.
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one Pyrimidinone-Piperazine - 6-Methylpyrimidin-4-one
- 4-(4-Fluorophenyl)piperazine
Ketone (-C=O) Pyrimidinone core increases polarity; reduced steric bulk compared to sulfanyl linker.
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one Pyridazinone-Piperazine - Morpholin-4-yl (pyridazinone)
- 4-(4-Fluorophenyl)piperazine
Ethyl ketone Pyridazinone and morpholino groups enhance solubility; divergent pharmacokinetics.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazole-Piperazine - 1H-Pyrazol-4-yl
- 4-(Trifluoromethylphenyl)piperazine
Butanone Trifluoromethyl group boosts metabolic resistance; pyrazole introduces aromatic diversity.

Key Structural and Functional Insights

Pyrimidine vs. Pyridazinone Cores: The pyrimidine core in the target compound (vs. Pyridazinone derivatives (e.g., ) exhibit higher polarity, improving aqueous solubility but reducing blood-brain barrier penetration .

Fluorophenyl Substituent Positions :

  • The 4-fluorophenyl group on the pyrimidine (target) vs. 2-fluorophenyl on piperazine () alters steric and electronic profiles. 4-Fluoro substitution on arylpiperazines is associated with higher dopamine D2/D3 receptor affinity, while 2-fluoro may modulate selectivity .

Ethyl ketone linkers () increase rotational freedom, which may affect binding pocket accommodation .

Piperazine Modifications: Morpholino substituents () vs. fluorophenyl groups (target) significantly alter pharmacokinetics. Morpholino rings increase solubility but reduce CNS activity due to higher polarity .

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one, often referred to as a novel pyrimidine derivative, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by:

  • Pyrimidine ring : A six-membered aromatic ring containing nitrogen atoms.
  • Fluorophenyl groups : Substituents that enhance lipophilicity and biological activity.
  • Piperazine moiety : Known for its role in modulating neurotransmitter systems.

Molecular Formula : C19H22F2N4OS
Molecular Weight : 378.47 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound exhibits significant inhibitory effects on various enzymes, including:
    • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) , which are crucial for cholinergic signaling. Inhibition values (IC50) for AChE were noted at approximately 157.31 µM, while BChE showed a more potent inhibition at 46.42 µM .
  • Antitumor Activity : Research indicates that derivatives of similar structures have shown efficacy against human breast cancer cells. For instance, a related compound demonstrated an IC50 value of 18 µM against breast cancer cell lines, suggesting potential for this compound in oncology .
  • Neuropharmacological Effects : The piperazine component is known to interact with serotonin and dopamine receptors, which may contribute to anxiolytic or antidepressant effects.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
Acetylcholinesterase InhibitionHuman Enzymes157.31
Butyrylcholinesterase InhibitionHuman Enzymes46.42
Antitumor ActivityHuman Breast Cancer Cells18
Neurotransmitter ModulationRat Brain SlicesNot quantifiedInferred from structure

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antitumor Activity : A recent study focused on the compound's ability to inhibit PARP1 (Poly (ADP-Ribose) Polymerase), an enzyme involved in DNA repair mechanisms. The results showed that the compound significantly inhibited PARP1 activity at concentrations similar to established inhibitors like Olaparib, indicating its potential as an anticancer agent .
  • Neuropharmacological Evaluation : Another study evaluated the effects of compounds containing piperazine and pyrimidine structures on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety-like behaviors, suggesting that such compounds could be developed into therapeutic agents for anxiety disorders.

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